molecular formula C7H10Br2 B1659417 Cycloheptene, 1,2-dibromo- CAS No. 64997-13-3

Cycloheptene, 1,2-dibromo-

Cat. No.: B1659417
CAS No.: 64997-13-3
M. Wt: 253.96 g/mol
InChI Key: COBMNVSOXAUECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptene, 1,2-dibromo- is an organic compound belonging to the class of cycloalkenes. It is characterized by a seven-membered ring structure with two bromine atoms attached to the first and second carbon atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptene, 1,2-dibromo- can be synthesized through the bromination of cycloheptene. The reaction typically involves the addition of bromine (Br₂) to cycloheptene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by anti-addition of the bromine atoms to the double bond .

Industrial Production Methods

Industrial production of cycloheptene, 1,2-dibromo- often employs similar bromination techniques but on a larger scale. The use of efficient brominating reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions is common . This method ensures high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cycloheptene, 1,2-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Cycloheptanol or cycloheptylamine.

    Elimination: Cycloheptadiene.

    Oxidation: Brominated cycloheptanones.

    Reduction: Cycloheptene

Scientific Research Applications

Cycloheptene, 1,2-dibromo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of cycloheptene, 1,2-dibromo- primarily involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can form cyclic bromonium ions, which are highly reactive intermediates. These intermediates can undergo nucleophilic attack, leading to various substitution and addition products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptene, 1,2-dibromo- is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability. This makes it an interesting compound for studying ring-opening reactions and other transformations that are less favorable in smaller or larger ring systems .

Properties

IUPAC Name

1,2-dibromocycloheptene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7(6)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBMNVSOXAUECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(CC1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475732
Record name Cycloheptene, 1,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64997-13-3
Record name Cycloheptene, 1,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptene, 1,2-dibromo-
Reactant of Route 2
Cycloheptene, 1,2-dibromo-
Reactant of Route 3
Cycloheptene, 1,2-dibromo-
Reactant of Route 4
Cycloheptene, 1,2-dibromo-
Reactant of Route 5
Cycloheptene, 1,2-dibromo-
Reactant of Route 6
Cycloheptene, 1,2-dibromo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.